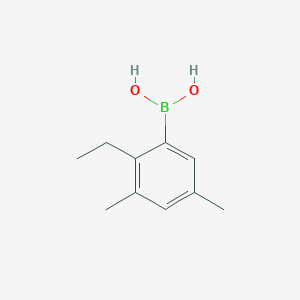

Acide (2-éthyl-3,5-diméthylphényl)boronique

Vue d'ensemble

Description

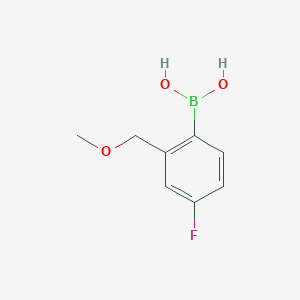

“(2-Ethyl-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The success of these compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is one of the methods that has been developed . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular formula of “(2-Ethyl-3,5-dimethylphenyl)boronic acid” is C10H15BO2 . Its average mass is 178.036 Da and its monoisotopic mass is 178.116516 Da .Chemical Reactions Analysis

Organoboron compounds like “(2-Ethyl-3,5-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Applications De Recherche Scientifique

Réactions de couplage croisé Suzuki-Miyaura

Acide (2-éthyl-3,5-diméthylphényl)boronique: est un réactif précieux dans les réactions de couplage croisé Suzuki-Miyaura (SM) . Cette réaction est une pierre angulaire de la chimie organique pour la formation de liaisons carbone-carbone. L'acide boronique agit comme un partenaire nucléophile transférant son groupe organique à un catalyseur métallique, généralement le palladium, qui forme ensuite une nouvelle liaison avec un groupe organique électrophile. Cette méthode est célébrée pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui en fait un outil polyvalent pour la synthèse de molécules organiques complexes.

Applications de détection

La capacité du composé à former des complexes stables avec des diols et des bases de Lewis comme les ions fluorure ou cyanure en fait un excellent candidat pour les applications de détection . Il peut être utilisé à la fois dans des dosages homogènes et des systèmes de détection hétérogènes, y compris le développement de récepteurs synthétiques pour les composés de faible poids moléculaire et la détection des sucres et autres diols.

Marquage biologique et manipulation des protéines

En raison de l'interaction des acides boroniques avec les diols, l'this compound peut être utilisé pour le marquage biologique et la manipulation des protéines . Cela comprend le marquage cellulaire et la modification des protéines, ce qui est crucial pour comprendre les processus biologiques et développer des interventions thérapeutiques.

Technologies de séparation

Ce dérivé d'acide boronique peut être utilisé dans les technologies de séparation . Ses propriétés de liaison sélective permettent la séparation de molécules spécifiques, telles que les sucres, à partir de mélanges complexes. Ceci est particulièrement utile en chimie analytique et en biochimie pour purifier les composés et analyser les échantillons biologiques.

Développement de thérapeutiques

Les propriétés uniques du composé sont explorées dans le développement de thérapeutiques . Sa capacité à interagir avec diverses molécules biologiques ouvre des possibilités de création de nouveaux médicaments, en particulier ceux ciblant les protéines glyquées ou autres biomolécules contenant des diols.

Extraction des sucres

This compound: a été rapporté comme un co-extraitant pour l'extraction de sucres comme le xylose, le glucose et le fructose à partir de solutions aqueuses . Cette application est importante dans le traitement des aliments et la production de biocarburants, où une extraction efficace des sucres est essentielle.

Safety and Hazards

Orientations Futures

The future of boronic acids lies in their potential applications in various fields. For instance, they are used in the Suzuki–Miyaura coupling reactions, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Furthermore, the development of new synthesis methods and the exploration of their mechanisms of action will continue to be a focus in the field .

Mécanisme D'action

Target of Action

The primary target of (2-Ethyl-3,5-dimethylphenyl)boronic acid is the palladium catalyst used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(2-Ethyl-3,5-dimethylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (2-Ethyl-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable bioavailability.

Result of Action

The result of the action of (2-Ethyl-3,5-dimethylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of (2-Ethyl-3,5-dimethylphenyl)boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively carried out in a variety of environments. The stability and efficacy of (2-ethyl-3,5-dimethylphenyl)boronic acid could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

(2-Ethyl-3,5-dimethylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of (2-Ethyl-3,5-dimethylphenyl)boronic acid with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are typically characterized by the formation of covalent bonds between the boronic acid and the palladium catalyst, leading to the transfer of the organic group from boron to palladium .

Cellular Effects

The effects of (2-Ethyl-3,5-dimethylphenyl)boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with biomolecules such as sugars, amino acids, and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Ethyl-3,5-dimethylphenyl)boronic acid may form reversible covalent complexes with biomolecules, potentially altering their function and activity .

Molecular Mechanism

The molecular mechanism of action of (2-Ethyl-3,5-dimethylphenyl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound acts as a Lewis acid, capable of forming reversible covalent complexes with molecules containing hydroxyl, amino, or carboxyl groups. In the context of Suzuki–Miyaura coupling, (2-Ethyl-3,5-dimethylphenyl)boronic acid undergoes transmetalation with palladium catalysts, transferring its organic group to the palladium center. This process is essential for the formation of biaryl compounds and is facilitated by the unique electronic properties of the boronic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Ethyl-3,5-dimethylphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or air. Long-term studies have shown that (2-Ethyl-3,5-dimethylphenyl)boronic acid can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of (2-Ethyl-3,5-dimethylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At high doses, (2-Ethyl-3,5-dimethylphenyl)boronic acid may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

(2-Ethyl-3,5-dimethylphenyl)boronic acid is involved in various metabolic pathways, particularly those related to its role in Suzuki–Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of its organic group to palladium catalysts. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the coupling reaction .

Transport and Distribution

Within cells and tissues, (2-Ethyl-3,5-dimethylphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound may be transported to specific cellular compartments where it can participate in biochemical reactions .

Subcellular Localization

The subcellular localization of (2-Ethyl-3,5-dimethylphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, (2-Ethyl-3,5-dimethylphenyl)boronic acid may be directed to the cytoplasm or nucleus, where it can influence various cellular processes .

Propriétés

IUPAC Name |

(2-ethyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSSTSAFZVXTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1CC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659370 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310403-92-9 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)

![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)